molecular formula C21H22N4O4 B2925012 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide CAS No. 1260984-55-1

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide

Katalognummer B2925012
CAS-Nummer: 1260984-55-1
Molekulargewicht: 394.431
InChI-Schlüssel: LKWDSJMHWVDNOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound appears to contain several functional groups, including a benzodioxole, an oxadiazole, a pyrrole, and an amide group . These groups are common in many organic compounds and can contribute to the compound’s reactivity and properties.


Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name. It likely contains a benzodioxole ring attached to an oxadiazole ring, which is further connected to a pyrrole ring. The amide group is likely attached to the pyrrole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups (like the amide group) could make the compound soluble in polar solvents .

Wissenschaftliche Forschungsanwendungen

In Silico Drug Design and Microbial Investigation

A study by Pandya et al. (2019) focused on the synthesis of a series of compounds similar in structure to the specified chemical, emphasizing their application in drug design. These compounds were evaluated for their drug-likeness properties through in silico ADME prediction, showcasing their potential in the pharmaceutical industry. Additionally, their antimicrobial activities were investigated against various bacterial and fungal strains, indicating their relevance in developing new antimicrobial agents. The compounds displayed significant activity, with some showing superior performance compared to standard drugs like ciprofloxacin and clotrimazole, highlighting their potential in addressing microbial resistance issues. The in-depth characterization of these compounds, including NMR, mass spectroscopy, and elemental analysis, lays a solid foundation for further research in drug development and microbial investigation (Pandya, Dave, Patel, & Desai, 2019).

Antitumor Potential and Cytotoxicity Evaluation

Ramazani et al. (2014) conducted a study on N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, which are structurally related to the specified compound. These were synthesized and assessed for their cytotoxic activity against various cancer cell lines. The findings revealed that certain compounds exhibited significant cytotoxic activity, comparable or even superior to the reference drug doxorubicin, especially against A549, HT29, and HT1080 cells. This research highlights the potential of these compounds in cancer treatment, providing a basis for further exploration in antitumor drug development (Ramazani et al., 2014).

Insecticidal Applications

Fadda et al. (2017) explored the insecticidal potential of compounds related to the specified chemical against the cotton leafworm, Spodoptera littoralis. This study involved the synthesis of various heterocyclic compounds incorporating a thiadiazole moiety, which were then evaluated for their insecticidal efficacy. The results indicated that some of these newly synthesized compounds exhibited significant activity, suggesting their potential use in pest control strategies. Such research contributes to the development of new, more effective insecticides, addressing the ongoing challenge of pest resistance (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Antimycobacterial Agents

Joshi et al. (2015) investigated the antimycobacterial properties of pyrrolyl 1,3,4-oxadiazole benzothioate derivatives, which share structural similarities with the compound . The study synthesized various derivatives and evaluated their in vitro antitubercular activity. Preliminary results demonstrated that most of the compounds showed moderate to good activity against Mycobacterium tuberculosis. The research also included pharmacophore hypothesis and Surflex-Docking studies to understand the structure-activity relationship, offering insights into the design of new antitubercular agents (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and toxicity. Without specific information, it’s hard to provide details on the safety and hazards of this compound .

Zukünftige Richtungen

The future directions for research on this compound would depend on its intended use and the results of preliminary studies. For example, if the compound shows promising activity in preliminary tests, future research could focus on optimizing its synthesis and studying its mechanism of action .

Eigenschaften

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c26-19(22-15-5-2-1-3-6-15)12-25-10-4-7-16(25)21-23-20(24-29-21)14-8-9-17-18(11-14)28-13-27-17/h4,7-11,15H,1-3,5-6,12-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWDSJMHWVDNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.